Chaparrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

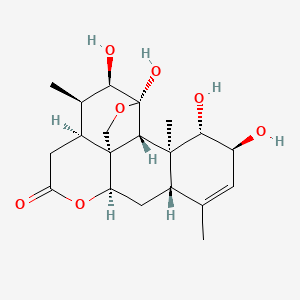

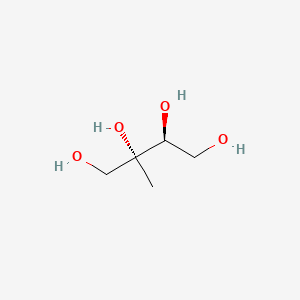

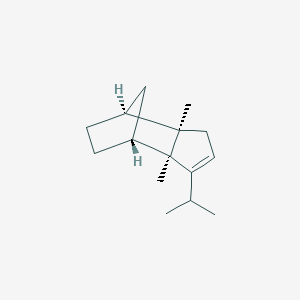

Chaparrin is a compound with the molecular formula C20H28O7 . It is also known by other names such as (-)-chaparrinone . Chaparrin is best isolated as the acetate mixture .

Synthesis Analysis

Chaparrin can be dehydrated in two stages to give the partially aromatized substance chaparrol . By further stepwise degradation, chaparrol has been converted to the dihydrophenanthrene .

Molecular Structure Analysis

The molecular structure of Chaparrin is complex. It has a molecular weight of 380.432 Da . It has 11 defined stereocentres . The structure of Chaparrin has been elucidated through various studies .

Chemical Reactions Analysis

Chaparrin readily undergoes acid-catalyzed dehydration, a reaction which leads first to anhydrochaparrin–A and anhydrochaparrin– B, and then to the partially aromatized chaparrol .

Physical And Chemical Properties Analysis

Chaparrin has a molecular formula of C20H28O7 and a monoisotopic mass of 380.183502 Da . It has 11 defined stereocentres .

Aplicaciones Científicas De Investigación

Conversion into Antileukemic Agents

Chaparrin, a biologically inactive but readily available compound, has been transformed into potent antileukemic agents. Researchers have developed synthetic methodologies to convert chaparrin into C-15 esters of glaucarubolone and various quassinoid analogs, which have shown significant antileukemic properties (Bhatnagar, Caruso, Polonsky, & Rodriguez, 1987).

Synthesis of Castelanone and Quassinoid Analogs

In another study, chaparrin was converted into castelanone and other quassinoid analogs. Castelanone is known for its ability to inhibit the growth of the murine lymphocytic leukemia P-388 cell line, indicating potential applications in cancer treatment (Caruso, Poplonsky, & Rodriguez, 1982).

Structural Analysis for Medicinal Applications

The structural analysis of chaparrin has been pivotal in understanding its potential medicinal uses. The dehydration of chaparrin to form chaparrol and its further degradation to dihydrophenanthrene aids in assigning structures for medicinal chemistry applications (Davidson, Hollands, Mayo, & Nisbet, 1965).

Nanoparticle Applications

While not directly related to chaparrin, studies on nanoparticles in the spinal cord injury models and their potential to deliver therapeutic agents indicate a broader context of research where compounds like chaparrin could be explored for targeted delivery in medical applications (Zuidema, Gilbert, & Osterhout, 2016).

Safety and Hazards

When handling Chaparrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

Número CAS |

4616-50-6 |

|---|---|

Fórmula molecular |

C20H28O7 |

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

(1S,4R,5R,6R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3/t9-,10+,11+,12+,13-,15-,16-,17-,18-,19-,20+/m1/s1 |

Clave InChI |

SYRCAVSNPCUQCQ-ZKNGBWAJSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |

SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

SMILES canónico |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

Sinónimos |

chaparrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)